3-Amino-5-tert-butyl-1,3-dihydro-1,4-benzodiazepin-2-one
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Overview
Description
3-Amino-5-tert-butyl-1,3-dihydro-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-tert-butyl-1,3-dihydro-1,4-benzodiazepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-tert-butylbenzophenone.
Cyclization: The key step involves the cyclization of the starting material to form the benzodiazepine ring. This is usually achieved through a condensation reaction with a suitable amine, such as ethylenediamine, under acidic or basic conditions.
Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-tert-butyl-1,3-dihydro-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzodiazepines.
Scientific Research Applications
3-Amino-5-tert-butyl-1,3-dihydro-1,4-benzodiazepin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of anxiety and other neurological disorders.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-tert-butyl-1,3-dihydro-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its sedative and anxiolytic effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Another benzodiazepine used for its calming effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
3-Amino-5-tert-butyl-1,3-dihydro-1,4-benzodiazepin-2-one is unique due to its specific tert-butyl substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H17N3O |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-amino-5-tert-butyl-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C13H17N3O/c1-13(2,3)10-8-6-4-5-7-9(8)15-12(17)11(14)16-10/h4-7,11H,14H2,1-3H3,(H,15,17) |
InChI Key |
ZDTDEHGBRPFULZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(C(=O)NC2=CC=CC=C21)N |
Origin of Product |
United States |
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